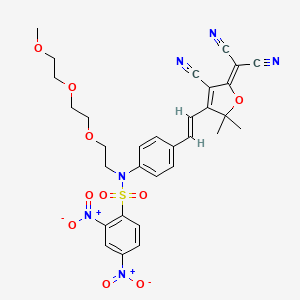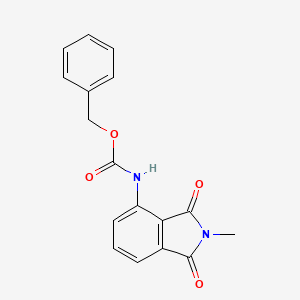
BMS-846372
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-846372 is a small molecule calcitonin gene-related peptide receptor antagonist developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating migraines by inhibiting the calcitonin gene-related peptide receptor, which plays a significant role in migraine pathophysiology .
科学的研究の応用
BMS-846372 has several scientific research applications, including:
作用機序
BMS-846372, also known as [(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, is a potent and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor .
Target of Action
The primary target of this compound is the CGRP receptor . This receptor is a family B G-protein-coupled receptor (GPCR), composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity Modifying Protein 1 (RAMP1) .
Mode of Action
As a CGRP receptor antagonist, this compound binds to the CGRP receptor and prevents the binding of the CGRP, a 37 amino-acid peptide . This peptide is an extremely potent vasodilator and has been implicated in the pathogenesis of migraine .
Biochemical Pathways
The CGRP receptor is widely distributed in the nervous system . The blockade of this receptor by this compound can affect neural processes and the potential roles of peripheral and central sensitization in the neurobiology of headache .
Pharmacokinetics
This compound has good oral bioavailability in rat, dog, and cynomolgus monkeys . Its overall attractive preclinical properties include strong (>50% inhibition) exposure-dependent in vivo efficacy .
Result of Action
The result of this compound’s action is the alleviation of pain in migraineurs without the cardiovascular side effects associated with the use of triptans . This is due to its strong exposure-dependent in vivo efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-846372 involves an enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, followed by a palladium-catalyzed alpha-arylation reaction to form the key carbon-carbon bond. This process sets the absolute and relative stereochemistry of the compound . The synthetic route is designed to be efficient and scalable, making it suitable for large-scale production .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process includes chemo- and enantioselective reduction steps, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
BMS-846372 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol intermediates to ketones using Swern oxidation.
Reduction: Enantioselective reduction of cyclohepta[b]pyridine-5,9-dione.
Substitution: Palladium-catalyzed alpha-arylation to form carbon-carbon bonds.
Common Reagents and Conditions
Swern Oxidation: Utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) for the oxidation of alcohols to ketones.
Palladium-Catalyzed Reactions: Employs palladium catalysts for alpha-arylation reactions.
Major Products Formed
The major products formed from these reactions include the key intermediates and the final compound, this compound, with high enantiomeric purity .
類似化合物との比較
Similar Compounds
Telcagepant: Another calcitonin gene-related peptide receptor antagonist with a similar mechanism of action.
Olcegepant: A compound with a similar target but different chemical structure.
Uniqueness
BMS-846372 is unique due to its high oral bioavailability and strong in vivo efficacy in preclinical models. It also exhibits a favorable pharmacokinetic profile, making it a promising candidate for further clinical development .
特性
IUPAC Name |
[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYPRIWWJSQTR-UZUQRXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of BMS-846372 and how does it relate to the treatment of migraines?
A: this compound acts as a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] CGRP is a neuropeptide implicated in the pathophysiology of migraines, with elevated levels observed during migraine attacks. By blocking CGRP receptors, this compound inhibits the effects of CGRP, potentially preventing or alleviating migraine symptoms. []
Q2: What are the key structural features of this compound and how do they contribute to its activity?
A: The asymmetric synthesis of this compound and its major metabolite has been described, highlighting the importance of the substituted cyclohepta[b]pyridine ring system. [] An efficient enantioselective synthesis further emphasized the significance of a chemo- and enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione and a Pd-catalyzed α-arylation reaction to achieve the specific stereochemistry essential for its activity. []
Q3: What is known about the pharmacokinetic profile of this compound?
A: Preclinical studies have demonstrated that this compound exhibits good oral bioavailability in various species, including rats, dogs, and cynomolgus monkeys. [] This suggests that the compound is well-absorbed after oral administration and is distributed effectively in the body.
Q4: What evidence supports the efficacy of this compound in preclinical models of migraine?
A: this compound displayed promising efficacy in a marmoset migraine model, showing strong (>50% inhibition) exposure-dependent in vivo efficacy. [] This suggests that the compound's ability to reduce migraine-related symptoms is related to its concentration in the body, further supporting its potential as a migraine treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
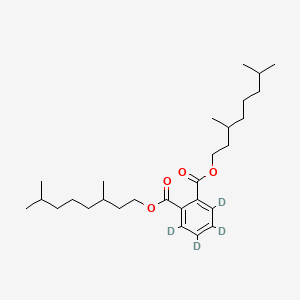
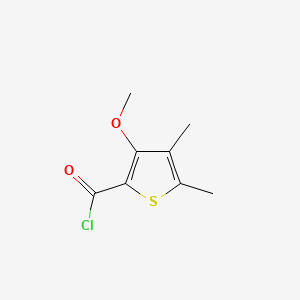
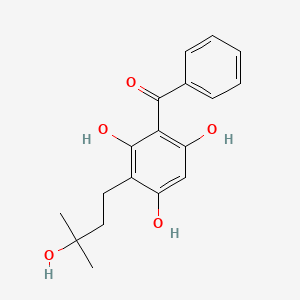

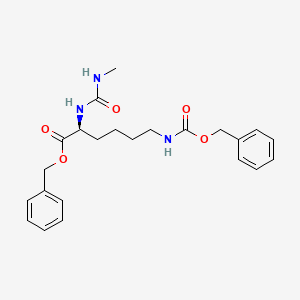

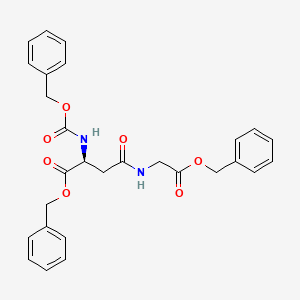
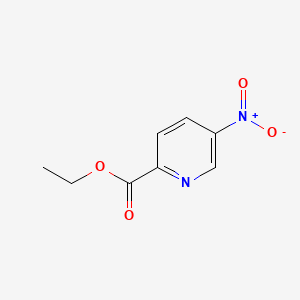
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
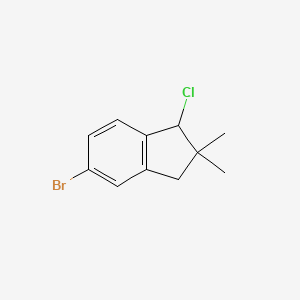
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
